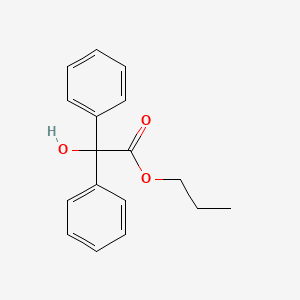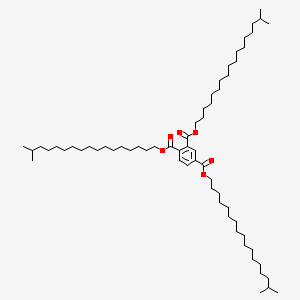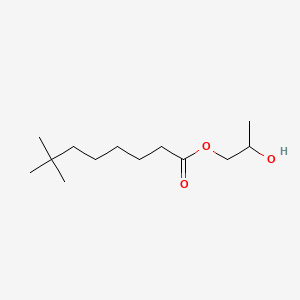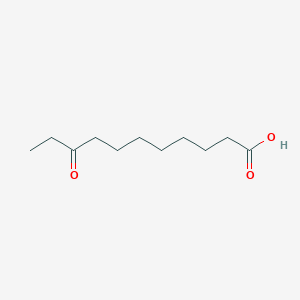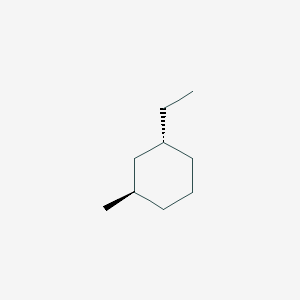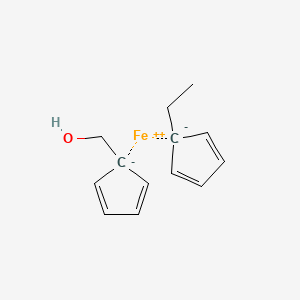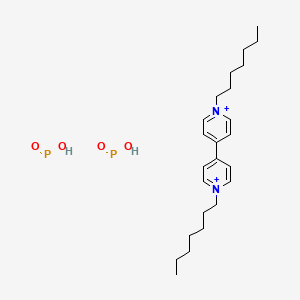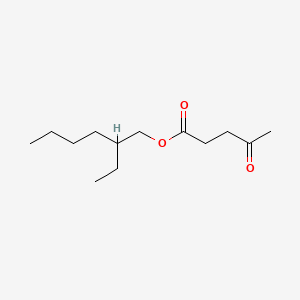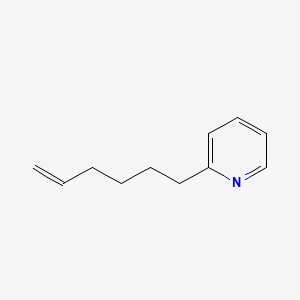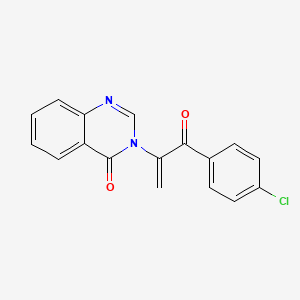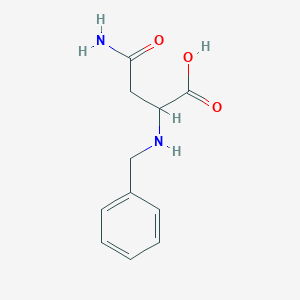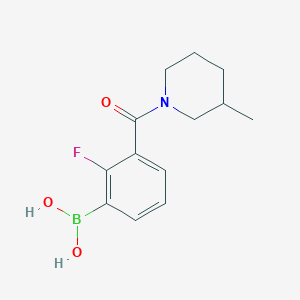
Isononyl undecyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isononyl undecyl phthalate is a phthalate ester commonly used as a plasticizer It is known for its ability to impart flexibility and durability to polyvinyl chloride (PVC) products
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isononyl undecyl phthalate is synthesized through the esterification of phthalic anhydride with isononyl alcohol and undecyl alcohol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: Isononyl undecyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce phthalic acid and the corresponding alcohols.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound, leading to the formation of phthalic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide, resulting in the replacement of the ester group with other functional groups.
Major Products Formed:
Hydrolysis: Phthalic acid, isononyl alcohol, and undecyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isononyl undecyl phthalate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible PVC products, enhancing their mechanical properties.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, including its effects on reproductive and developmental processes.
Industry: Widely used in the production of consumer goods such as toys, medical devices, and packaging materials due to its ability to improve the flexibility and durability of plastics.
Mecanismo De Acción
The mechanism of action of isononyl undecyl phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or inhibit the action of natural hormones, leading to altered hormonal balance. The compound can bind to nuclear receptors, such as the estrogen receptor, and modulate gene expression, affecting various physiological processes.
Comparación Con Compuestos Similares
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Di-2-ethylhexyl phthalate (DEHP)
- Di-n-octyl phthalate (DNOP)
Comparison: Isononyl undecyl phthalate is unique in its specific alkyl chain length, which imparts distinct physical and chemical properties compared to other phthalates. For example, diisononyl phthalate and diisodecyl phthalate have different alkyl chain lengths, affecting their plasticizing efficiency and compatibility with various polymers. This compound’s specific structure allows for a balance between flexibility and durability, making it suitable for specialized applications where other phthalates may not perform as effectively.
Propiedades
Número CAS |
96507-82-3 |
|---|---|
Fórmula molecular |
C28H46O4 |
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
2-O-(7-methyloctyl) 1-O-undecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H46O4/c1-4-5-6-7-8-9-10-12-17-22-31-27(29)25-20-15-16-21-26(25)28(30)32-23-18-13-11-14-19-24(2)3/h15-16,20-21,24H,4-14,17-19,22-23H2,1-3H3 |
Clave InChI |
PPBXJBDOPMSPTL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



